Octahydroindolizine-2-carboxylic acid
Overview
Description
Octahydroindolizine-2-carboxylic acid is a bicyclic alkaloid that belongs to the class of pyrrolizidine-based macrocyclic compounds. It has the IUPAC name octahydro-2-indolizinecarboxylic acid .
Molecular Structure Analysis
The InChI code for Octahydroindolizine-2-carboxylic acid is1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12)
. This indicates the molecular structure of the compound. For a detailed molecular structure analysis, specialized software or databases that can interpret this InChI code would be useful. Physical And Chemical Properties Analysis
Octahydroindolizine-2-carboxylic acid has a molecular weight of 169.22 g/mol . It is a powder at room temperature . For more specific physical and chemical properties, it would be best to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Biosynthesis in Fungi
The biosynthesis of pipecolic acid from L-lysine in Rhizoctonia leguminicola, a fungal parasite, involves the conversion of L-lysine to pipecolate, which is then used to form toxic octahydroindolizine alkaloids such as slaframine and swainsonine. This process indicates a critical role of octahydroindolizine derivatives in fungal biochemistry and toxin production (Wickwire et al., 1990).
Inhibitory Effects on Glycosidase Enzymes
Polyhydroxy derivatives of octahydroindolizine isolated from plants and microorganisms have shown potent inhibitory effects on glycosidase enzymes from various organisms. This suggests their potential applications in agricultural and medical research, especially as enzyme inhibitors (Fellows, 1986).
Chemical Synthesis and Modification
Octahydroindolizine derivatives have been synthesized through various chemical reactions. The addition of 2-(N-arylformimidoyl)pyridines to carbanions and subsequent reduction has produced octahydroindolizine derivatives, indicating the compound’s versatility and potential in synthetic organic chemistry (Sprake & Watson, 1976).
Spectroscopic Analysis and Conformation Study
13C NMR spectroscopy has been used to analyze octahydroindolizines, including the study of their conformations. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Sonnet, Netzel, & Mendoza, 1979).
Anti-inflammatory Properties
Octahydroindolizine-type alkaloids from Dendrobium crepidatum have shown significant anti-inflammatory effects. This suggests their potential in developing new anti-inflammatory drugs or treatments (Hu et al., 2020).
Organocatalytic Synthesis
An enantioselective organocatalytic synthesis method has been developed for octahydroindolizine core structures. This showcases the compound's significance in advancing synthetic methodologies in organic chemistry (Wang, Kumano, Kano, & Maruoka, 2009).
Synthesis of Complex Molecules
Octahydroindolizine derivatives are used in the synthesis of complex molecules like angiotensin-converting enzyme inhibitors, indicating their importance in pharmaceutical synthesis (Brion et al., 1992).
Safety And Hazards
properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWJPLXOUJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroindolizine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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